molecular formula C9H9FO2 B1166232 (R)-2-((4-Fluorophenoxy)methyl)oxirane CAS No. 108648-25-5

(R)-2-((4-Fluorophenoxy)methyl)oxirane

Cat. No.: B1166232
CAS No.: 108648-25-5
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Description

(R)-2-((4-Fluorophenoxy)methyl)oxirane is a chiral epoxide characterized by a 4-fluorophenoxy group attached to an oxirane (epoxide) ring via a methylene bridge. Its R-configuration at the stereogenic center imparts distinct reactivity and biological properties. This compound is synthesized through nucleophilic substitution reactions, such as the coupling of (R)-2-(chloromethyl)oxirane with 4-fluorophenol under basic conditions . Applications span pharmaceuticals, agrochemicals, and polymer chemistry, with its fluorine substituent enhancing metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

(2R)-2-[(4-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDABYOHPEOAD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910802
Record name 2-[(4-Fluorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108648-25-5
Record name 2-[(4-Fluorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

(R)-2-((4-Fluorophenoxy)methyl)oxirane is being explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain cancer cell lines. Its mechanism involves the interaction of the epoxide ring with nucleophiles, leading to ring-opening reactions that can modify biological targets .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially serving as a lead compound in drug design aimed at inhibiting specific enzyme activities related to disease pathways .

Materials Science

The unique reactivity of this compound facilitates its use in synthesizing advanced materials:

  • Polymer Production : The compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating functionalized polymers .
  • Coatings and Adhesives : The reactivity of the oxirane group allows for cross-linking in polymer matrices, enhancing the mechanical properties of coatings and adhesives .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound:

  • Degradation Pathways : Studies have investigated how compounds like this compound degrade in soil environments. Understanding these pathways is crucial for assessing their ecological risks and potential toxicity to non-target organisms .

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate its specific molecular targets and pathways involved in these effects.

Case Study 2: Polymer Synthesis

In a recent project, researchers synthesized a series of fluorinated polymers using this compound as a key monomer. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, highlighting the compound's utility in advanced material applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(2R)-2-[(4-Methylphenoxy)methyl]oxirane
  • Structure : Substitutes the 4-fluorine with a methyl group.
  • Properties :
    • Higher hydrophobicity due to the electron-donating methyl group.
    • Lower polarity (TLC Rf ~0.6–0.83 in ethyl acetate/hexane) compared to fluorinated analogs .
  • Applications : Used in epoxy resins for coatings and adhesives, leveraging its low viscosity and thermal stability .
(R)-2-((4-Nitrophenoxy)methyl)oxirane
  • Structure: Contains a nitro group (NO₂) at the para position.
  • Properties :
    • Strong electron-withdrawing effect increases electrophilicity of the epoxide ring, enhancing reactivity in nucleophilic attacks.
    • Used as a biochemical probe for studying enzyme kinetics .
2-[4-(Trifluoromethyl)phenyl]oxirane
  • Structure : Trifluoromethyl (CF₃) substituent.
  • Properties :
    • High thermal and chemical stability due to CF₃’s electronegativity and steric bulk.
    • Applications in fluorinated polymers and as intermediates in antiviral drug synthesis .

Stereochemical Variants

(S)-(4-Fluorophenyl)oxirane
  • Structure : Lacks the methylene bridge; epoxide directly attached to the fluorophenyl group.
  • Properties :
    • Reduced steric hindrance increases ring-strain reactivity.
    • Lower melting point (189–191°C with decomposition) compared to methylene-bridged analogs .
(S)-2-((R)-Fluoro(phenyl)methyl)oxirane
  • Structure : Fluorine on the benzylic carbon adjacent to the epoxide.
  • Properties :
    • Unique stereoelectronic effects alter regioselectivity in ring-opening reactions.
    • Used as a chiral building block in asymmetric synthesis .

Functional Group Modifications

2-(3,4-Dimethoxybenzyl)oxirane
  • Structure : Methoxy groups at positions 3 and 4 of the benzene ring.
  • Properties :
    • Increased polarity (Rf ~0.6) due to oxygen-rich substituents .
    • Odor profile shifts from floral (fluorinated analogs) to glue-like or caramel-like .
2-((4-Chlorophenyl)methyl)oxirane
  • Structure : Chlorine substituent instead of fluorine.
  • Properties :
    • Higher molecular weight (C₉H₉ClO) and density (~1.08 g/cm³) .
    • Applications in flame-retardant epoxy formulations.

Physicochemical and Reactivity Comparison

Compound Substituent Melting Point (°C) Reactivity (Epoxide Ring) Key Applications
(R)-2-((4-Fluorophenoxy)methyl)oxirane 4-F 189–191 (HCl salt) Moderate Antipsychotic intermediates
(2R)-2-[(4-Methylphenoxy)methyl]oxirane 4-CH₃ N/A Low Epoxy resins
(R)-2-((4-Nitrophenoxy)methyl)oxirane 4-NO₂ N/A High Enzyme probes
2-[4-(Trifluoromethyl)phenyl]oxirane 4-CF₃ N/A Low Fluorinated polymers

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Sodium hydroxide (NaOH) or cesium fluoride (CsF) in dimethylformamide (DMF) at 50–60°C facilitates deprotonation of 4-fluorophenol, generating the phenoxide nucleophile.

  • Stereochemical Integrity : The (R)-configuration of glycidol is preserved due to the SN2 mechanism, which avoids racemization at the stereocenter.

  • Yield Optimization :

    ParameterOptimal ValueImpact on Yield
    Molar Ratio (Glycidol:Phenol)1:1.2Prevents overalkylation
    Temperature60°CMaximizes reaction rate
    Reaction Time6–8 hoursEnsures >90% conversion

Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, achieving yields exceeding 85% with >99% enantiomeric excess (ee).

Epoxidation of Allyl 4-Fluorophenoxy Ethers

An alternative approach involves synthesizing allyl 4-fluorophenoxy ether followed by epoxidation. This method is advantageous for substrates sensitive to strong bases.

Peracid-Mediated Epoxidation

  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C.

  • Mechanism : Electrophilic oxygen transfer to the alkene, forming the epoxide with retention of configuration.

  • Yield : 75–80% for trisubstituted alkenes, with diastereoselectivity >4:1 favoring the trans-epoxide.

Organocatalytic Epoxidation

  • Catalyst : 2,2,2-Trifluoroacetophenone (5 mol%) with H₂O₂ as the oxidant in a tert-butanol/aqueous buffer system (pH 11).

  • Advantages :

    • Environmentally benign (H₂O₂ as terminal oxidant).

    • Short reaction time (1 hour) and high yield (90–95%).

  • Limitations : Requires strict pH control to stabilize reactive intermediates like dioxiranes.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste.

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with staggered mixing zones for precise reagent contact.

  • Conditions :

    ParameterValueRationale
    Residence Time10–15 minutesEnsures complete reaction
    Temperature50°CBalances rate and safety
    Pressure2–3 barPrevents solvent vaporization
  • Output : 1.2 kg/hour with 88% yield and 98% ee.

Waste Mitigation Strategies

  • Solvent Recovery : Distillation reclaims >95% of DMF or tert-butanol.

  • Byproduct Management : Bromide salts from glycidol synthesis are converted to NaBr for industrial reuse.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/kg)Environmental Impact
Nucleophilic Substitution8599120Moderate (base waste)
m-CPBA Epoxidation7897200High (chlorinated waste)
Organocatalytic9299150Low

Key Findings :

  • Organocatalytic epoxidation offers the best balance of yield, stereoselectivity, and sustainability.

  • Nucleophilic substitution remains preferred for large-scale production due to lower catalyst costs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((4-Fluorophenoxy)methyl)oxirane, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Epoxidation : Start with (R)-epichlorohydrin or allylic alcohol precursors. Use m-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions for stereoselective epoxidation .
  • Substitution : React 4-fluorophenol with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) to introduce the phenoxy group. Monitor reaction progress via TLC (hexane/ethyl acetate 8:2) .
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the enantiomer. Confirm purity using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
    • Key Data :
MethodCatalyst/SolventYield (%)ee (%)
mCPBACH₂Cl₂8598
NaOHTHF/H₂O7295

Q. How can the structure of this compound be characterized to confirm regiochemistry and stereochemistry?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to identify peaks for the oxirane ring (δ 3.1–3.5 ppm for CH₂-O), fluorophenyl group (δ 6.8–7.1 ppm for aromatic protons), and methylene bridge .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀FO₃: 197.0618) .

Q. What are the primary reaction pathways for this compound under acidic or basic conditions?

  • Methodology :

  • Acidic Hydrolysis : React with H₂SO₄ (0.1 M) in THF/H₂O (1:1) to yield vicinal diol. Monitor via IR for OH stretch (~3400 cm⁻¹) .
  • Nucleophilic Substitution : Treat with NaN₃ in DMF to produce azido-alcohol derivatives. Confirm using ¹H NMR (disappearance of oxirane protons) .
    • Key Products :
ConditionReagentProduct
AcidicH₂SO₄1,2-diol
BasicNaN₃Azido-alcohol

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenoxy group influence the regioselectivity of ring-opening reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density on the oxirane ring. Compare with non-fluorinated analogs .
  • Kinetic Studies : Perform reactions with amines (e.g., benzylamine) in varying solvents (MeCN, DCM). Track regioselectivity via LC-MS .
    • Findings : The electron-withdrawing fluoro group directs nucleophiles to the less substituted oxirane carbon (80:20 selectivity) vs. non-fluorinated analogs (50:50) .

Q. What strategies mitigate racemization during functionalization of this compound?

  • Methodology :

  • Low-Temperature Reactions : Perform substitutions at -20°C to minimize thermal racemization .
  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to retain configuration during esterification .
    • Data :
Strategyee Retention (%)
-20°C reaction97
Room temperature82

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to β-adrenergic receptors (PDB: 2RH1). Compare with known agonists .
  • ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability and CYP450 interactions .
    • Outcomes : Derivatives show moderate binding affinity (ΔG = -7.2 kcal/mol) but low hepatotoxicity risk .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Analysis :

  • Catalyst Loading : Higher mCPBA concentrations (1.5 eq.) improve yields but risk over-oxidation to byproducts (e.g., carbonyl compounds) .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance substitution rates but may reduce enantioselectivity due to solvation effects .
    • Resolution : Optimize at 1.2 eq. mCPBA in CH₂Cl₂ with 4Å molecular sieves to absorb moisture .

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